Benzaldehyde, 3,5-bis(methoxymethoxy)-
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Overview
Description
Benzaldehyde, 3,5-bis(methoxymethoxy)-: is an organic compound with the molecular formula C11H14O5 It is a derivative of benzaldehyde, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzaldehyde, 3,5-bis(methoxymethoxy)- typically involves the reaction of methyl 3,5-bis(methoxymethoxy)benzoate with lithium aluminium hydride in anhydrous tetrahydrofuran (THF). The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 3,5-bis(methoxymethoxy)- are not extensively documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 3,5-bis(methoxymethoxy)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Reactions involving the replacement of functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Formation of 3,5-bis(methoxymethoxy)benzoic acid.
Reduction: Formation of 3,5-bis(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Benzaldehyde, 3,5-bis(methoxymethoxy)- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine: Research has explored its potential as a building block for bioactive compounds, including those with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering .
Mechanism of Action
The mechanism by which Benzaldehyde, 3,5-bis(methoxymethoxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to the desired biological activity .
Comparison with Similar Compounds
- 3,4-Bis(2-methoxyethoxy)benzaldehyde
- Methyl 3,5-bis(benzyloxy)benzoate
Comparison: Benzaldehyde, 3,5-bis(methoxymethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3,5-bis(methoxymethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKIEMNKLOZWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C=O)OCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337426 |
Source
|
Record name | Benzaldehyde, 3,5-bis(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76280-61-0 |
Source
|
Record name | Benzaldehyde, 3,5-bis(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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